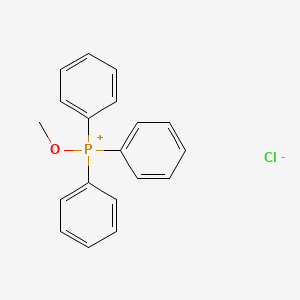
Methoxytriphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxytriphenylphosphoniumchloride can be synthesized through the reaction of triphenylphosphine with chloromethyl methyl ether in the presence of a solvent such as anhydrous acetone. The reaction is typically carried out under nitrogen shielding to prevent oxidation. The temperature is gradually increased to around 37°C, and the reaction is maintained for several hours .
Industrial Production Methods
In industrial settings, the synthesis of methoxytriphenylphosphoniumchloride follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration, washing with anhydrous ether, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxytriphenylphosphoniumchloride primarily undergoes the Wittig reaction, where it reacts with aldehydes and ketones to form substituted alkenes. This reaction is facilitated by the presence of strong bases such as potassium tert-butoxide .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, potassium tert-butoxide
Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen), moderate temperatures (around 37°C)
Major Products
The major products of the Wittig reaction involving methoxytriphenylphosphoniumchloride are substituted alkenes. These alkenes can be further hydrolyzed to form homologous aldehydes .
Applications De Recherche Scientifique
Methoxytriphenylphosphoniumchloride has a wide range of applications in scientific research:
Mécanisme D'action
Methoxytriphenylphosphoniumchloride exerts its effects through the Wittig reaction mechanism. The compound forms a phosphonium ylide intermediate, which reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. This reaction proceeds through a four-membered ring transition state, leading to the formation of the desired alkene product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltriphenylphosphonium bromide
- Methyltriphenylphosphonium chloride
- Methyltriphenylphosphonium iodide
- Chloromethyltriphenylphosphonium chloride
- Bromomethyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
Uniqueness
Methoxytriphenylphosphoniumchloride is unique due to its methoxymethyl group, which provides specific reactivity in the Wittig reaction. This allows for the formation of substituted alkenes with high selectivity and yield. Compared to other similar compounds, methoxytriphenylphosphoniumchloride offers distinct advantages in terms of reaction conditions and product specificity .
Propriétés
Formule moléculaire |
C19H18ClOP |
|---|---|
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
methoxy(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C19H18OP.ClH/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 |
Clé InChI |
CUUYGSBOZFZTQY-UHFFFAOYSA-M |
SMILES canonique |
CO[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















